molecular formula C19H19F3N2O2S B2758631 N-methyl-2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893125-85-4

N-methyl-2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2758631
CAS RN: 893125-85-4
M. Wt: 396.43
InChI Key: WJBPVEHLVUNMKG-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, depending on the functional groups present. For example, they can participate in condensation reactions, as mentioned above .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some thiophene derivatives are used as nonsteroidal anti-inflammatory drugs .

properties

IUPAC Name

N-methyl-2-[[3-(trifluoromethyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2S/c1-23-17(26)15-13-8-3-2-4-9-14(13)27-18(15)24-16(25)11-6-5-7-12(10-11)19(20,21)22/h5-7,10H,2-4,8-9H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBPVEHLVUNMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

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